molecular formula C11H15FN2O B1518994 1-(4-Amino-2-fluorophenyl)piperidin-4-ol CAS No. 873537-51-0

1-(4-Amino-2-fluorophenyl)piperidin-4-ol

Cat. No. B1518994
M. Wt: 210.25 g/mol
InChI Key: SGEHCBYRSCYRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Amino-2-fluorophenyl)piperidin-4-ol” is a chemical compound with the empirical formula C11H15FN2O . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

Piperidones, which include “1-(4-Amino-2-fluorophenyl)piperidin-4-ol”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves various catalysts and reactions .


Molecular Structure Analysis

The molecular structure of “1-(4-Amino-2-fluorophenyl)piperidin-4-ol” includes a piperidine ring bound to a phenyl group . The molecular weight of this compound is 210.25 g/mol.

Scientific Research Applications

Reversible Fluorescence Probes

The reversible redox reaction of compounds similar to "1-(4-Amino-2-fluorophenyl)piperidin-4-ol" has been utilized to develop fluorescent probes. These probes are sensitive and selective for detecting specific redox cycles in aqueous solutions and living cells, demonstrating their potential in biological and chemical sensing applications (Wang, Ni, & Shao, 2016).

Antimycobacterial Activity

Research has shown that spiro-piperidin-4-ones, related to "1-(4-Amino-2-fluorophenyl)piperidin-4-ol," exhibit significant antimycobacterial activity. These compounds provide a stereoselective synthesis route and have shown promise in vitro and in vivo against various strains of Mycobacterium tuberculosis, indicating their potential as new therapeutic agents for tuberculosis (Kumar et al., 2008).

Novel Antidepressant Candidates

Derivatives of "1-(4-Amino-2-fluorophenyl)piperidin-4-ol" have been explored for their potential as 5-HT1A receptor agonists, showing promising antidepressant effects in preclinical models. These compounds exhibit potent and selective activity, suggesting their utility in developing new treatments for depression (Vacher et al., 1999).

Aurora Kinase Inhibition for Cancer Treatment

The compound has shown potential as an Aurora kinase inhibitor, which is significant for cancer treatment. By inhibiting Aurora A, it could be useful in developing new anticancer drugs (ロバート ヘンリー,ジェームズ, 2006).

Neuroleptic and Antipsychotic Research

Compounds structurally related to "1-(4-Amino-2-fluorophenyl)piperidin-4-ol" have been investigated for their neuroleptic and antipsychotic properties, including their interactions with various neurotransmitter receptors. These studies contribute to understanding the mechanisms of action of potential new drugs for treating psychiatric disorders (Nakatsuka, Kawahara, & Yoshitake, 1981).

Future Directions

Piperidones, including “1-(4-Amino-2-fluorophenyl)piperidin-4-ol”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(4-amino-2-fluorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEHCBYRSCYRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651872
Record name 1-(4-Amino-2-fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-fluorophenyl)piperidin-4-ol

CAS RN

873537-51-0
Record name 1-(4-Amino-2-fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol (2.67 g, 11 mmol) in MeOH (100 mL) was added catalyst Pd/C (1.00 g). The reaction mixture was stirred at rt under H2 for 6 h, then filtered. The filtrate was concentrated in vacuo to give the crude product (2.50 g) for the next step without further purification.
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Amino-2-fluorophenyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Amino-2-fluorophenyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Amino-2-fluorophenyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Amino-2-fluorophenyl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-(4-Amino-2-fluorophenyl)piperidin-4-ol
Reactant of Route 6
1-(4-Amino-2-fluorophenyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.